molecular formula C20H15Cl2NO5S B301125 Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Cat. No. B301125
M. Wt: 452.3 g/mol
InChI Key: VCIFROBPQCVDGY-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate, also known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies for various types of cancer. It is a synthetic compound that was developed by Critical Outcome Technologies Inc. (COTI), a biotechnology company based in Canada.

Mechanism of Action

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate works by binding to the mutant p53 protein and stabilizing its structure. This leads to the reactivation of the p53 pathway, which is responsible for regulating cell growth and apoptosis. The reactivation of the p53 pathway leads to the induction of cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. It has been shown to selectively target cancer cells with mutant p53, while sparing normal cells with wild-type p53. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

The main advantage of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate is its specificity for mutant p53, which makes it a promising candidate for cancer therapy. Its low toxicity in normal cells and tissues also makes it a safer alternative to traditional chemotherapy. However, the synthesis of this compound is complex and time-consuming, which can limit its availability for research. Additionally, the mechanism of action of this compound is still not fully understood, which can make it challenging to optimize its use in cancer therapy.

Future Directions

There are several future directions for the research and development of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to further investigate the mechanism of action of this compound to better understand its effects on cancer cells. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Finally, combination therapy with this compound and other anticancer agents may be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate involves a multistep process that starts with the reaction of 4-chlorophenyl isothiocyanate with ethyl 2-(4-hydroxyphenoxy)acetate in the presence of triethylamine. The resulting intermediate is then treated with 2,4-thiazolidinedione and 4-dimethylaminopyridine to yield the final product, this compound. The overall yield of the synthesis is around 25%.

Scientific Research Applications

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies for various types of cancer, including breast cancer, ovarian cancer, colon cancer, and lung cancer. This compound works by inhibiting the mutant p53 protein, which is commonly found in many types of cancer. Mutant p53 is known to promote cancer cell survival and growth, and inhibiting its activity can lead to cancer cell death. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Molecular Formula

C20H15Cl2NO5S

Molecular Weight

452.3 g/mol

IUPAC Name

ethyl 2-[2-chloro-4-[(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H15Cl2NO5S/c1-2-27-18(24)11-28-16-8-3-12(9-15(16)22)10-17-19(25)23(20(26)29-17)14-6-4-13(21)5-7-14/h3-10H,2,11H2,1H3/b17-10-

InChI Key

VCIFROBPQCVDGY-YVLHZVERSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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